Product packaging for Propyl p-toluenesulfonate(Cat. No.:CAS No. 599-91-7)

Propyl p-toluenesulfonate

Cat. No.: B152793
CAS No.: 599-91-7
M. Wt: 214.28 g/mol
InChI Key: JTTWNTXHFYNETH-UHFFFAOYSA-N
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Description

Significance in Contemporary Synthetic Strategies

Propyl p-toluenesulfonate is primarily recognized as a potent propylation reagent in organic synthesis. hoseachem.comnuomengchemical.com Its significance lies in its ability to introduce a propyl group onto a wide range of nucleophiles through nucleophilic substitution reactions. wikipedia.orgguidechem.com The core of its reactivity is the p-toluenesulfonate (tosylate) moiety, which is an excellent leaving group. fiveable.meaklectures.com This is because the negative charge of the resulting tosylate anion is delocalized through resonance across three oxygen atoms, making it a very stable, weak base. aklectures.comvedantu.com

The conversion of propanol (B110389), which has a strongly basic and poor leaving group (hydroxide ion), into a tosylate ester dramatically enhances its reactivity toward nucleophiles. fiveable.mespcmc.ac.in This strategy is a cornerstone of many synthetic pathways. For instance, this compound is a key reactant in the Williamson ether synthesis, where it reacts with an alkoxide to form an ether. smolecule.commasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism, where the alkoxide displaces the tosylate group. masterorganicchemistry.comyoutube.com

Alkyl tosylates, including the propyl derivative, are effective alkylating agents. wikipedia.org The strong electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. fiveable.me This property is harnessed in the synthesis of various organic compounds, including pharmaceutical intermediates and other specialty chemicals. hoseachem.comlookchem.comgoogleapis.com For example, it has been used as the alkylating agent in the synthesis of pramipexole (B1678040) p-toluenesulfonate. googleapis.com The stable, crystalline nature of many tosylates also makes them convenient reagents to handle, purify, and store. fiveable.me

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number599-91-7 lookchem.comacanthusresearch.com
Molecular FormulaC10H14O3S lookchem.comacanthusresearch.com
Molecular Weight214.28 g/mol lookchem.com
Boiling Point320.8°C at 760 mmHg lookchem.com
Density1.146 g/cm3 lookchem.com
Refractive Index1.5065-1.5085 lookchem.com

Historical Context of Sulfonate Esters in Mechanistic Investigations

Sulfonate esters, as a class of compounds, have been instrumental in the development of physical organic chemistry, particularly in the investigation of reaction mechanisms. researchgate.neteurjchem.com Their predictable reactivity and the fact that the stereochemistry at the alcohol carbon is retained during their formation from an alcohol and a sulfonyl chloride make them ideal substrates for studying nucleophilic substitution and elimination reactions. libretexts.org

The hydrolysis of sulfonate esters has been a subject of detailed study to decipher whether the reaction proceeds through a stepwise (addition-elimination) or a concerted mechanism. acs.orgox.ac.uk These investigations, often involving linear free-energy relationships like Brønsted and Hammett plots, have provided deep insights into the nature of transition states in substitution reactions. acs.orgox.ac.uk

A specific example illustrating the use of this compound in mechanistic studies is the investigation of its solvolysis. A 1966 study examined the solvolysis of 1-¹⁴C-1-propyl p-toluenesulfonate in acetic acid and formic acid to probe for possible isotopic rearrangements. cdnsciencepub.com The researchers aimed to determine the extent to which the reaction proceeds via a direct S_N2 displacement versus pathways involving rearranged intermediates, such as protonated cyclopropanes. cdnsciencepub.com The results showed no isotopic rearrangement during acetolysis and only minor rearrangement during formolysis, suggesting that direct displacement is the predominant reaction pathway. cdnsciencepub.com This type of isotopic labeling study is a classic method for elucidating reaction mechanisms, and the use of a sulfonate ester like this compound was crucial for the clarity of the results.

Table 2: Isotopic Rearrangement in the Solvolysis of 1-¹⁴C-1-Propyl p-Toluenesulfonate cdnsciencepub.com
Reaction SolventTotal Rearrangement of ¹⁴C from C-1 (%)Conclusion
Acetic Acid0.0Consistent with a direct displacement (SN2) pathway.
Formic Acid0.83Minor rearrangement observed, but direct displacement is the major pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3S B152793 Propyl p-toluenesulfonate CAS No. 599-91-7

Properties

IUPAC Name

propyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTWNTXHFYNETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060522
Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Molecular Weight

214.28 g/mol
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CAS No.

599-91-7
Record name Propyl 4-methylbenzenesulfonate
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Record name Propyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Propyl toluene-4-sulphonate
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Record name PROPYL P-TOLUENESULFONATE
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Synthetic Methodologies for Propyl P Toluenesulfonate and Its Derivatives

Established Synthetic Routes to Propyl p-Toluenesulfonate

The synthesis of this compound is primarily achieved through well-established esterification methods that have been refined to optimize efficiency and yield.

Direct Esterification Protocols

The most common method for preparing this compound is through the direct esterification of 1-propanol (B7761284) with p-toluenesulfonyl chloride. This reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. cdnsciencepub.com A similar protocol is employed for creating derivatives, such as (R)-(+)-2-Hydroxythis compound, which is synthesized from the reaction of (R)-2-hydroxypropanol with p-toluenesulfonyl chloride, also using a base like pyridine or triethylamine (B128534).

Another established direct method involves the use of p-toluenesulfonic acid as a catalyst for esterification reactions. For instance, it is used in the synthesis of polyol esters and other specialty chemicals like 2-ethyl hexyl-4-methoxy cinnamate. ajgreenchem.comscispace.com In these processes, an azeotroping agent such as toluene (B28343) is often employed to continuously remove the water formed as a byproduct, thereby driving the reaction to completion. ajgreenchem.comscispace.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of p-toluenesulfonate ester synthesis are highly dependent on the optimization of reaction conditions, including temperature, catalyst concentration, and solvent choice.

Research into multi-component reactions catalyzed by p-toluenesulfonic acid (p-TSA) highlights the critical role of temperature. In a model reaction for synthesizing substituted pyrimidines, no product was formed at room temperature. However, increasing the temperature to 80°C resulted in a 92% yield, with no further improvement at higher temperatures. academie-sciences.fr

The amount of catalyst is another crucial factor. In the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives, it was found that the reaction did not proceed without a catalyst. The optimal catalyst loading for various acidic ionic liquid catalysts, including a triphenyl(propyl-3-sulphonyl)phosphonium toluenesulfonate, was determined to be 5 mol%. academie-sciences.fr Similarly, studies on the glycosylation of n-octanol found that increasing the catalyst dosage from 2 mol% to 3 mol% significantly raised the glucose conversion rate from 55.9% to 85.2%. scispace.com

The choice of solvent also impacts reaction outcomes. While neat (solvent-free) conditions can be highly effective, studies have shown that using solvents like ethanol, methanol (B129727), water, DMF, or CH3CN can lead to slightly lower yields compared to the optimized neat or specific solvent system. academie-sciences.fr

Table 1: Effect of Temperature on Product Yield Optimization for the synthesis of 2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo academie-sciences.fracademie-sciences.frimidazolo[1,2-a]pyrimidine-3-carbonitrile using 10 mol% p-TSA under neat conditions.

Entry Temperature (°C) Time (min) Yield (%) academie-sciences.fr
1 Room Temp. 5 0
2 40 5 45
3 60 5 70
4 80 5 92
5 100 5 92

Advanced Derivatization Strategies of p-Toluenesulfonate Esters

Beyond the direct synthesis of the propyl ester, advanced strategies are employed to create complex and chiral derivatives, expanding the utility of p-toluenesulfonate structures in organic synthesis.

Synthesis of Chiral p-Toluenesulfonate Derivatives

The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry. Chiral p-toluenesulfonate derivatives are often prepared from chiral precursors. For example, optically pure isomers of 3-aminotetrahydrofuran (B1273345) can be recovered as their p-toluenesulfonate salts, starting from the chiral pool molecules L-aspartic or D-aspartic acid. google.com

Another strategy involves the use of chiral auxiliaries. H-phosphonate reagents bearing a chiral alcohol, such as TADDOL or menthol, attached to the phosphorus atom can be used to synthesize a diverse range of chiral organophosphorus compounds. rsc.org For instance, an H-phosphonate with an (R,R)-TADDOL chiral auxiliary can be prepared on a large scale by reacting it with PCl₃, followed by hydrolysis. rsc.org

Catalysis also plays a role in chirality. Pyridinium (B92312) p-toluenesulfonate (PPTS) has been used as an acid catalyst in the ketalization of 3-cyanocyclopentanone with a chiral diol to produce chiral ketal derivatives. nih.gov The resulting diastereomeric mixtures can then be separated through fractional crystallization to obtain a single, highly pure diastereomer. nih.gov

Table 2: Research Findings on Chiral Synthesis

Method Chiral Source/Reagent Target Molecule Class Key Finding Reference
Chiral Precursor L-Aspartic Acid (S)-3-Aminotetrahydrofuran p-toluenesulfonate Synthesis with complete retention of optical purity. google.com
Catalysis Pyridinium p-toluenesulfonate (PPTS) with chiral diol Chiral Ketal Derivatives Acid-catalyzed ketalization followed by fractional crystallization to separate diastereomers. nih.gov
Chiral Auxiliary TADDOL-derived H-phosphonate Chiral Organophosphorus Compounds Stable, storable chiral H-P species for asymmetric synthesis. rsc.org
Chiral Precursor (R)-2-hydroxypropanol (R)-(+)-2-Hydroxythis compound Direct esterification with p-toluenesulfonyl chloride.

Functionalization of this compound Structures

The p-toluenesulfonate group is an excellent leaving group, a property that is widely exploited to functionalize the core structure. This compound and its derivatives are valuable intermediates for introducing a wide range of functional groups through nucleophilic substitution reactions. For example, the p-toluenesulfonate moiety on (R)-(+)-2-Hydroxythis compound can be readily displaced by various nucleophiles, such as sodium azide (B81097) or potassium cyanide, to introduce new functionalities onto the propyl chain.

This reactivity allows for the construction of more complex molecules. Solvolysis reactions of 1-¹⁴C-1-propyl p-toluenesulfonate in acetic acid or formic acid lead to the formation of 1-propyl acetate (B1210297) or formate, respectively, demonstrating the substitution of the tosylate group by a carboxylate. cdnsciencepub.com

Functionalization can also refer to the incorporation of the propyl-sulfonic acid moiety into larger systems. For instance, propyl-sulfonic acid groups have been grafted onto silica-coated nanoparticles. researchgate.net This is achieved by first treating the nanoparticles with mercaptopropyltrimethoxysilane (MPTMS) followed by oxidation of the thiol group to create the sulfonic acid functionality, resulting in a catalytically active material. researchgate.net This demonstrates how the propyl-sulfonate structure can be used as a functional component in advanced materials. researchgate.netrsc.org

Mechanistic Investigations of Propyl P Toluenesulfonate Reactivity

Nucleophilic Substitution Pathways Involving Propyl p-Toluenesulfonate

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and the reactivity of the substrate is critically dependent on the nature of the leaving group. This compound serves as an excellent substrate for these reactions due to the superior leaving group ability of the p-toluenesulfonate group.

This compound as an Activated Leaving Group

The hydroxyl group (-OH) of propanol (B110389) is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. researchgate.net To enhance the leaving group ability, propanol is often converted to its corresponding p-toluenesulfonate (tosylate) ester, this compound. researchgate.netoup.com This conversion is typically achieved by reacting propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine (B92270). researchgate.net The pyridine serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction. researchgate.net

The p-toluenesulfonate group (TsO⁻) is an excellent leaving group because it is the conjugate base of p-toluenesulfonic acid (p-TsOH), a strong acid with a pKa of approximately -2.8. unizin.org This means that the tosylate anion is a very weak base and, consequently, highly stable on its own. unizin.org The stability of the tosylate anion is further enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms of the sulfonate group. unizin.org This activation of the hydroxyl group into a tosylate makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. cdnsciencepub.com

Comparative Analysis of Leaving Group Abilities in Substitution Reactions

The effectiveness of a leaving group is a critical factor in determining the rate of a nucleophilic substitution reaction. Sulfonate esters, such as tosylates, are generally more reactive leaving groups than halides. cdnsciencepub.comlibretexts.org This is attributed to the greater stability of the resulting sulfonate anion compared to halide anions. cdnsciencepub.com The order of reactivity for common leaving groups in Sₙ2 reactions is generally:

OTs > I⁻ > Br⁻ > Cl⁻

The relative reactivity of different substrates in Sₙ2 reactions is also heavily influenced by steric hindrance. Methyl and primary alkyl substrates are the most reactive. chemistrysteps.com

SubstrateRelative Rate of Sₙ2 Reaction
CH₃-X (Methyl)>1000
CH₃CH₂-X (Primary)40
CH₃CH₂CH₂-X (Primary)16
(CH₃)₂CH-X (Secondary)1
(CH₃)₃C-X (Tertiary)~0

This table illustrates the general trend of Sₙ2 reactivity based on the substitution of the carbon atom bearing the leaving group (X). Tosylates are generally more reactive than the corresponding halides in these reactions. chemistrysteps.comcdnsciencepub.com

It is important to note that the relative leaving group ability can be influenced by the nature of the nucleophile. libretexts.organnualreviews.org For instance, with a "hard" nucleophile like ethoxide, the order of reactivity is tosylate > iodide > bromide. annualreviews.org However, with a "soft" nucleophile like thiolate, the order can change, with iodide and bromide becoming better leaving groups than tosylate. annualreviews.org

Stereochemical Outcomes in Nucleophilic Substitution

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the carbon center undergoing substitution, a phenomenon known as the Walden inversion. youtube.comoup.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). sjsu.edu

When an alcohol is converted to a tosylate, the stereochemistry at the chiral carbon is retained because the C-O bond of the alcohol is not broken during the tosylation process. oup.comresearchgate.net However, when this tosylate then undergoes an Sₙ2 reaction, the incoming nucleophile displaces the tosylate group from the backside, leading to a complete inversion of the stereocenter's configuration. youtube.comresearchgate.net

For example, the reaction of (R)-1-phenyl-2-propanol with tosyl chloride forms (R)-1-phenyl-2-propyl p-toluenesulfonate. researchgate.net Subsequent reaction with a nucleophile, such as acetate (B1210297), proceeds via an Sₙ2 mechanism, resulting in the formation of (S)-1-phenyl-2-propyl acetate, demonstrating a clear inversion of configuration. researchgate.net This predictable stereochemical outcome is a powerful tool in synthetic organic chemistry.

Solvolysis Mechanisms of this compound and Analogues

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The mechanism of solvolysis for this compound and related compounds can be complex, often involving a spectrum of pathways between the pure Sₙ1 and Sₙ2 mechanisms.

Solvent Effects on Solvolytic Rates and Pathways

The rate and mechanism of solvolysis are highly dependent on the properties of the solvent, particularly its ionizing power and nucleophilicity. The Winstein-Grunwald equation is a linear free energy relationship used to correlate solvolysis rates with these solvent parameters:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% aqueous ethanol).

m is the sensitivity of the substrate to the solvent's ionizing power (Y).

l is the sensitivity of the substrate to the solvent's nucleophilicity (N).

For the solvolysis of many tosylates, a simple linear correlation is not always observed, and the plots often show dispersion for different binary solvent series. researchgate.net This dispersion is often interpreted as evidence for nucleophilic solvent assistance in the reaction mechanism, suggesting a pathway that is not a pure Sₙ1 process. researchgate.net Studies on the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates showed clear evidence of nucleophilic assistance from the solvent, but the data did not fit a simple Winstein-Grunwald correlation, indicating a competition between a silyl-assisted pathway (k_Si) and a solvent-assisted pathway (k_s).

SolventRelative Solvolysis Rate of an Alkyl Tosylate (Illustrative)Ionizing Power (Y)Nucleophilicity (N)
Ethanol1-2.030.00
80% Ethanol100.000.00
50% Ethanol1001.66-0.09
Water10,0003.49-0.26
Acetic Acid0.1-1.64-2.05
Formic Acid10002.05-2.39
Trifluoroacetic Acid1,000,0004.57-5.55

This table provides an illustrative representation of how solvent properties affect solvolysis rates. Actual values can vary significantly based on the specific substrate and reaction conditions. The data highlights the dramatic increase in rate with increasing solvent ionizing power.

Investigation of Carbocationic Intermediates in Solvolysis

The formation of carbocationic intermediates is a key feature of the Sₙ1 mechanism. In the solvolysis of this compound and its analogues, the potential for carbocation formation and subsequent rearrangement is a significant area of investigation. While primary carbocations are generally unstable, under strongly ionizing and poorly nucleophilic conditions, their transient formation can lead to rearranged products.

Isotopic labeling studies have provided compelling evidence for the nature of these intermediates. For instance, the solvolysis of 1-¹⁴C-1-propyl p-toluenesulfonate in strong acids like trifluoroacetic acid results in significant isotopic scrambling. cdnsciencepub.com The ¹⁴C label, initially at the C-1 position, is found distributed to the C-2 and C-3 positions in the product, 1-propyl trifluoroacetate (B77799). cdnsciencepub.com This rearrangement is explained by the formation of equilibrating protonated cyclopropane (B1198618) intermediates. cdnsciencepub.comlibretexts.org

In the trifluoroacetolysis of 1-¹⁴C-1-propyl tosylate, the distribution of the radiolabel in the resulting 1-propyl trifluoroacetate was found to be approximately equal at the C-2 and C-3 positions, suggesting that the protonated cyclopropane intermediates reach equilibrium before product formation. cdnsciencepub.com

ReactionSolvent% ¹⁴C Rearrangement from C-1 to C-2 and C-3
Solvolysis of 1-¹⁴C-1-propyl tosylateAcetic Acid0
Solvolysis of 1-¹⁴C-1-propyl tosylateFormic Acid0.83
Solvolysis of 1-¹⁴C-1-propylmercuric perchlorate10% Dioxane - 90% H₂O~0.6
Solvolysis of 1-¹⁴C-1-propylmercuric perchlorateAcetic Acid~2.5
Solvolysis of 1-¹⁴C-1-propylmercuric perchlorateFormic Acid~3.5
Trifluoroacetolysis of 1-¹⁴C-1-propyl tosylateTrifluoroacetic Acid~17% (without NaTFA)

This table summarizes findings from isotopic labeling studies, demonstrating the influence of the solvent and leaving group on the extent of carbocation rearrangement via protonated cyclopropane intermediates. cdnsciencepub.comlibretexts.org

The absence of rearrangement in acetolysis suggests a more Sₙ2-like character for the reaction in this solvent, while the increasing rearrangement in formic acid and especially trifluoroacetic acid points to a greater degree of carbocationic character in these more ionizing, less nucleophilic media. libretexts.org These studies indicate that the solvolysis of this compound does not proceed through a single, simple mechanism but rather a continuum of pathways influenced by the reaction environment.

Neighboring Group Participation and Anchimeric Assistance in Solvolysis

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular nucleophilic attack can significantly increase reaction rates and influence the stereochemical outcome. wikipedia.orgvedantu.com For NGP to be effective, the participating group must be suitably positioned, typically to form a stable three-, five-, or six-membered ring intermediate, and it must be able to attack the reaction center from the backside, akin to an intramolecular SN2 displacement of the leaving group. vedantu.com

In the case of simple primary alkyl tosylates like this compound, significant anchimeric assistance is generally not observed during solvolysis. These reactions typically proceed through a standard bimolecular nucleophilic substitution (SN2) mechanism, where the solvent acts as the nucleophile. However, the introduction of a participating group at an appropriate position, such as the γ- (or 3-) position, can lead to NGP.

Research on the methanolysis of 3-(benzyloxy)propyl p-toluenesulfonates has shown that neighboring group participation, evidenced by product rearrangement, occurs only when the substrate is branched with geminal methyl groups. sci-hub.box This branching, known as the Thorpe-Ingold effect, facilitates the formation of the cyclic intermediate. The study revealed that while rearrangement occurred, pointing to participation past the transition state, there was no significant rate enhancement (anchimeric assistance). sci-hub.box This contrasts with analogous sulfur-containing compounds, where the softer sulfur atom is a more effective nucleophile and provides significant anchimeric assistance. sci-hub.box

Table 1: Effect of Substitution on Rearrangement in the Methanolysis of 3-(Benzyloxy)propyl p-Toluenesulfonates sci-hub.box

Substrate (PhCH₂O-CR¹R²-CR³R⁴-CHR⁵OTs) % Rearrangement
R¹=R²=R³=R⁴=R⁵=H 0
R¹=Me, R²=R³=R⁴=R⁵=H 0
R¹=R²=Me, R³=R⁴=R⁵=H 24
R¹=R²=R⁵=H, R³=R⁴=Me 66

The data clearly indicates that substitution, particularly geminal disubstitution, is crucial for observing the effects of neighboring group participation in this system.

Elimination Reactions Involving this compound

The tosylate group is an excellent leaving group, making this compound susceptible to elimination reactions in the presence of a base to form propene. masterorganicchemistry.com These reactions are fundamental in synthesis for the creation of carbon-carbon pi bonds. pearson.com

The primary mechanism for elimination in primary alkyl tosylates like this compound is the bimolecular elimination (E2) pathway. pearson.com The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. pearson.com

A critical requirement for the E2 reaction is a specific stereochemical arrangement known as an anti-periplanar conformation. In this geometry, the β-hydrogen and the tosylate leaving group are in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This alignment allows for the smooth overlap of the C-H bonding orbital with the C-OTs antibonding orbital in the transition state, facilitating the formation of the new π-bond. While syn-elimination (0° dihedral angle) is possible, it involves a higher energy eclipsed transition state and is generally less favorable.

This compound, as a primary alkyl tosylate, can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. masterorganicchemistry.com The outcome of the reaction is a competition between these two pathways and is heavily influenced by the nature of the reactant and the reaction conditions.

The key factor determining the ratio of substitution to elimination is the character of the nucleophile/base.

Strong, unhindered nucleophiles/bases (e.g., ethoxide, hydroxide) tend to favor SN2 reactions with primary substrates.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. The bulkiness of the base makes it difficult to approach the electrophilic carbon for an SN2 attack, so it preferentially abstracts a more accessible β-proton.

Weak bases/good nucleophiles (e.g., halide ions, cyanide, acetate) will almost exclusively give the SN2 product.

Other factors also play a role:

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Solvent: While both reactions are favored by polar aprotic solvents, the solvent choice can subtly influence the outcome.

Table 2: Factors Influencing the SN2 vs. E2 Competition for this compound

FactorFavors SN2 (Substitution)Favors E2 (Elimination)
Reagent Strong, unhindered nucleophile (e.g., NaI, NaCN, CH₃SNa)Strong, sterically hindered base (e.g., KOC(CH₃)₃)
Reagent Weakly basic nucleophile (e.g., Br⁻, N₃⁻)Strong, unhindered base (e.g., NaOEt, NaOH) - E2 competes with SN2
Temperature Lower temperaturesHigher temperatures
Substrate Primary substrate (as is propyl tosylate) generally favors SN2Increased β-branching would favor E2

Rearrangement Mechanisms Catalyzed or Initiated by p-Toluenesulfonate Esters

The departure of a tosylate leaving group can generate a carbocation or a carbocation-like transition state, which can then undergo skeletal rearrangements to form a more stable structure. While simple primary carbocations are highly unstable, rearrangements are common in more complex p-toluenesulfonate esters.

Sulfonic esters of N-oxyimides are a class of compounds that undergo a unique Lossen-type rearrangement, particularly in their reactions with amines. This reaction is initiated by the p-toluenesulfonate group acting as a leaving group. Studies on N-(tosyloxy)imides derived from aspartic and glutamic acid have elucidated the mechanism. sci-hub.box

With primary amines , the reaction proceeds via a Lossen-like rearrangement. The amine acts as a nucleophile, attacking a carbonyl group of the imide. This is followed by rearrangement to form an isocyanate intermediate, which then reacts with another molecule of the amine to yield a urea (B33335) derivative. sci-hub.box

With secondary amines , both the Lossen rearrangement product and a byproduct formed through the elimination of p-toluenesulfonic acid are observed. sci-hub.boxwikipedia.org

With tertiary amines , which are non-nucleophilic bases, elimination is the predominant pathway. The amine deprotonates the substrate, leading to the elimination of the tosylate group and rearrangement to form an N-protected 3-amino-1H-pyrrole-2,5-dione. sci-hub.boxblogspot.com

The basicity of the amine plays a crucial role in determining which mechanistic pathway dominates the reaction. sci-hub.boxblogspot.com

Table 3: Reactivity of N-(Tosyloxy)imides with Different Amines sci-hub.box

Amine TypePrimary Reaction Pathway
Primary Lossen-type Rearrangement
Secondary Competition between Lossen-type Rearrangement and Elimination
Tertiary Elimination

The departure of a tosylate is a key step in initiating several classic skeletal rearrangements, particularly in substrates that can form stabilized carbocation intermediates.

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent electron-deficient carbon. wikipedia.org This rearrangement is common in the solvolysis of neopentyl-type tosylates and in bicyclic systems. msu.edu For example, the formolysis of 9-alkyl-9-fluorenylmethyl p-toluenesulfonates proceeds with complete rearrangement, initiated by the departure of the tosylate. osti.gov

Pinacol (B44631) and Semipinacol Rearrangements: The classic pinacol rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. masterorganicchemistry.com A related process, the semipinacol rearrangement, can be initiated by the departure of a tosylate group from a β-hydroxy tosylate. The tosylation of a primary alcohol in a 1,2-diol allows it to act as the leaving group, promoting a 1,2-alkyl or -hydride shift to the adjacent carbon, driven by the formation of a stable carbonyl group. uomustansiriyah.edu.iqlibretexts.org

These rearrangements highlight the utility of the tosylate group in synthetic chemistry, not just as a simple leaving group for substitution and elimination, but as an initiator for complex skeletal transformations that can build molecular complexity. osti.govspcmc.ac.in

Propyl P Toluenesulfonate As an Alkylating Reagent in Organic Transformations

Alkylation of Nucleophilic Substrates

Propyl p-toluenesulfonate readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its application in organic synthesis.

This compound is an effective reagent for the propylation of amines, alcohols, and thiols. msu.edumdpi.com These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the tosylate group, displacing the tosylate anion.

The alkylation of amines with this compound provides a straightforward method for the synthesis of secondary and tertiary amines. Similarly, alcohols can be converted to their corresponding propyl ethers, and thiols to propyl thioethers. msu.edu The reactivity of these nucleophiles generally follows the order of thiols > amines > alcohols. The choice of base and solvent is crucial for optimizing the reaction conditions and yields. For instance, the alkylation of amines is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the p-toluenesulfonic acid byproduct. sigmaaldrich.com For less nucleophilic alcohols, a stronger base such as sodium hydride may be required to form the more reactive alkoxide intermediate. msu.edu

Table 1: Alkylation of Various Nucleophiles with this compound

NucleophileSubstrate ExampleProduct ExampleReaction ConditionsReference
AmineAnilineN-PropylanilineBase (e.g., Triethylamine) sigmaaldrich.com
AlcoholBenzyl AlcoholBenzyl Propyl EtherStrong Base (e.g., NaH) msu.edu
ThiolThiophenolPhenyl Propyl SulfideBase (e.g., K2CO3) msu.edu

The use of this compound extends to enantioselective alkylation reactions, which are critical for the synthesis of chiral molecules. In these strategies, a chiral auxiliary or catalyst is employed to control the stereochemical outcome of the alkylation reaction.

One approach involves the alkylation of a prochiral enolate with this compound in the presence of a chiral ligand. The chiral ligand coordinates to the metal cation of the enolate, creating a chiral environment that directs the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one enantiomer of the product.

Another strategy involves the use of a chiral substrate that is alkylated with this compound. For example, the alkylation of a chiral lactam can be highly diastereoselective, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. These methods have been instrumental in the synthesis of various chiral building blocks and natural products. acs.orgcore.ac.uk

Applications in the Synthesis of Complex Molecular Scaffolds

The ability of this compound to introduce a propyl group into a wide range of molecules makes it a valuable tool in the synthesis of complex molecular architectures with diverse applications.

This compound serves as a key intermediate and alkylating agent in the synthesis of numerous pharmaceutical compounds and biologically active molecules. lookchem.comhoseachem.combiosynth.com Its role is often to introduce a propyl group, which can be a critical pharmacophore or a structural element that modulates the biological activity and pharmacokinetic properties of a drug candidate.

For instance, it is used in the synthesis of certain antiviral and anticancer agents. frontiersin.orgmdpi.com In the synthesis of acyclic nucleoside phosphonates, which are potent antiviral drugs, a chiral derivative of this compound is often used as a key building block to construct the side chain of the molecule. frontiersin.org Similarly, in the synthesis of some quinoxaline (B1680401) derivatives with anti-HIV activity, a related tosylate is used to alkylate the quinoxaline core. mdpi.com The use of this compound and its derivatives in the early stages of drug discovery and development allows for the rapid generation of analog libraries to explore structure-activity relationships.

Table 2: Examples of this compound in the Synthesis of Biologically Active Compounds

Compound ClassSpecific ExampleRole of this compound DerivativeBiological ActivityReference
Acyclic Nucleoside Phosphonates(R)-PMPA (Tenofovir) precursorChiral building block for the phosphonomethoxypropyl side chainAntiviral (HIV) frontiersin.org
Quinoxaline Derivatives1-(2,3-dihydroxy propyl)-6,7-dimethyl-quinoxaline-2-one precursorAlkylating agent for the quinoxaline nitrogenAntiviral (HIV-1) mdpi.com
Indolizidine AlkaloidsIndolizidine 167B and 209DPrecursor for a key synthetic intermediatePotential therapeutic agents acs.org

The alkylating properties of this compound are also harnessed in the agrochemical industry. lookchem.comnuomengchemical.com It can be used as a precursor or an intermediate in the synthesis of herbicides and pesticides. lookchem.com The introduction of a propyl group can influence the efficacy, selectivity, and environmental persistence of these agrochemicals. The development of new and more effective crop protection agents often relies on the modification of existing molecular scaffolds, and this compound provides a reliable method for introducing the propyl moiety.

This compound and its derivatives find applications in the field of materials science and polymer chemistry. It can act as an initiator or a modifying agent in polymerization reactions. For example, in the synthesis of certain polymers, a tosylate initiator can be used to start the polymerization process. mdpi.com

Furthermore, this compound can be used to functionalize polymers and surfaces to impart specific properties. For example, it can be used to introduce propyl groups onto a polymer backbone, which can alter its solubility, thermal stability, or mechanical properties. In the realm of advanced materials, it has been used in the synthesis of photoresists, where a related sulfonated compound acts as an acid amplifier to enhance photosensitivity. acs.org It is also used as a toughener for cellulose (B213188) acetate (B1210297). hoseachem.comnuomengchemical.com

Advanced Characterization and Computational Approaches for Propyl P Toluenesulfonate

Spectroscopic Characterization of Propyl p-Toluenesulfonate and its Reaction Products

Spectroscopic techniques are indispensable for the structural confirmation, purity assessment, and mechanistic investigation of this compound and its derivatives. Each method offers unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous confirmation of the compound's identity. In mechanistic studies, NMR is crucial for tracking the conversion of reactants to products, identifying intermediates, and determining the regioselectivity of reactions, such as the preferential tosylation at primary hydroxyl groups. researchgate.net For instance, the binding of the p-toluenesulfonate anion to molecular receptors has been quantified using ¹H NMR titration, which measures changes in chemical shifts upon complex formation. nih.gov

The expected NMR signals for this compound are well-defined. The aromatic protons of the tosyl group typically appear as two distinct doublets in the range of δ 7.2–7.8 ppm, while the propyl group exhibits characteristic signals for its methyl, methylene (B1212753), and oxygen-adjacent methylene protons. chemicalbook.com Similarly, ¹³C NMR shows distinct resonances for the aromatic carbons, the propyl chain carbons, and the tosyl methyl group. researchgate.net

Table 1: Typical NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR (Typical Shift) ¹³C NMR (Typical Shift)
Tosyl-CH₃ ~2.4 ~21.7
Aromatic CH (ortho to SO₂) ~7.8 ~128.3
Aromatic CH (meta to SO₂) ~7.3 ~130.8
Aromatic C (ipso-SO₂) - ~132.8
Aromatic C (ipso-CH₃) - ~145.5
O-CH₂- ~4.0 ~70-75
-CH₂-CH₃ ~1.7 ~20-25
-CH₂-CH₃ ~0.9 ~10-12

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound and its reaction products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed for both the separation of the compound from a mixture and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov This is particularly valuable for assessing the purity of a sample and identifying by-products. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the unequivocal determination of its molecular formula. nih.gov For this compound (C₁₀H₁₄O₃S), the calculated exact mass is 214.06636548 Da. nih.gov Techniques like Electrospray Ionization (ESI-MS) are often used to analyze reaction products, confirming their molecular weight by observing ions such as the protonated molecule [M+H]⁺. nih.gov

Table 2: Key Mass Spectrometric Data for this compound

Parameter Value Significance
Molecular Formula C₁₀H₁₄O₃S Defines the elemental composition. thermofisher.com
Molecular Weight 214.28 g/mol Used for standard mass spectrometry. thermofisher.com
Exact Mass 214.06636548 Da Used for high-resolution mass spectrometry to confirm the molecular formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of the sulfonate group (S=O and S-O-C stretches), the aromatic ring (C=C and C-H stretches), and the aliphatic propyl chain (C-H stretches). cam.ac.uk

The IR spectrum shows strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, typically found around 1360 cm⁻¹ and 1170 cm⁻¹, respectively. researchgate.net The S-O-C bond stretch appears at lower wavenumbers, around 812 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are seen just below 3000 cm⁻¹. cam.ac.uk Raman spectroscopy is particularly sensitive to the non-polar bonds, providing strong signals for the aromatic ring vibrations and C-H stretches. s-a-s.orgresearchgate.net The aromatic C-H stretching mode, for instance, gives a characteristic Raman peak around 3060 cm⁻¹. cam.ac.uks-a-s.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Typical IR Frequency Typical Raman Frequency
Sulfonate (SO₂) Asymmetric Stretch ~1360 Weak
Sulfonate (SO₂) Symmetric Stretch ~1170-1174 Observable
Sulfonate (S-O-C) Stretch ~812 Observable
Aromatic Ring C-H Stretch >3000 ~3060 (Strong)
Aromatic Ring C=C Stretch ~1600, ~1450 Strong

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently featured in the literature, studies on closely related compounds and complexes containing the p-toluenesulfonate anion are highly informative. iucr.orgacs.org

These studies demonstrate how the tosylate group participates in crystal packing. For example, in inclusion complexes, the p-toluenesulfonate anion is often held within a host cavity through multiple hydrogen bonds involving its sulfonate oxygen atoms. nih.govacs.org Furthermore, analyses of related crystalline structures reveal the potential for non-covalent interactions such as aromatic π-π stacking. nih.gov This technique is invaluable for understanding the conformation of the molecule and the nature of its interactions in the solid phase, which can influence its physical properties and reactivity.

| Intermolecular Interactions | Identifies hydrogen bonds and π-π stacking. nih.govacs.org | Explains solid-state properties like melting point and solubility. |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry offers a powerful lens through which to examine the intrinsic properties of this compound at the electronic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net DFT calculations can accurately predict the molecule's three-dimensional geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. researchgate.net

Key insights from DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding chemical reactivity. An electrostatic potential map can be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack. nih.gov For sulfonate esters, calculations can model reaction pathways and transition states, helping to elucidate mechanisms and predict the electrophilicity of the carbon atom attached to the sulfonate leaving group. researchgate.net

Table 5: Applications of DFT in Analyzing this compound

Calculated Property Information Gained Relevance
Optimized Geometry Predicts bond lengths, angles, and dihedral angles. Provides the most stable molecular conformation.
Orbital Energies (HOMO/LUMO) Determines the energy gap and electron distribution in frontier orbitals. Predicts electronic transitions and chemical reactivity. researchgate.net
Electrostatic Potential Map Visualizes charge distribution across the molecule. Identifies electrophilic and nucleophilic sites. nih.gov
Vibrational Frequencies Calculates theoretical IR and Raman spectra. Aids in the assignment of experimental spectral bands.

| Reaction Pathway Modeling | Determines energies of transition states and intermediates. | Elucidates reaction mechanisms and predicts reactivity. researchgate.net |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and transition states of sulfonate esters like this compound. Theoretical studies, often complementing experimental kinetic data, offer molecular-level insights into reaction pathways, intermediates, and energy barriers that are otherwise difficult to observe.

A central debate in the reactivity of sulfonate esters has been whether their reactions, such as hydrolysis, proceed through a concerted (single transition state) or a stepwise (involving one or more intermediates) mechanism. acs.org Early assumptions favored concerted mechanisms for hydrolytic reactions. rsc.org However, combined kinetic and computational studies have provided evidence for stepwise pathways under certain conditions. For instance, research on the alkaline hydrolysis of aryl benzenesulfonates revealed a two-step mechanism involving a pentavalent intermediate, which was supported by Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. rsc.orgrsc.org This stepwise process is thought to be favored by the combination of a strong nucleophile and a poor leaving group. rsc.org Conversely, other detailed computational studies on the hydrolysis of similar compounds found no evidence for a thermodynamically stable pentavalent intermediate, suggesting the reaction mechanism can be highly dependent on the specific substrates and conditions. acs.org

Density Functional Theory (DFT) calculations have been instrumental in mapping out potential energy surfaces for various reactions involving p-toluenesulfonate derivatives. In a study on the Lossen rearrangement of N-oxyimide p-toluenesulfonates, DFT calculations were used to elucidate the reaction mechanism. nih.gov The calculations detailed a process involving deprotonation, elimination of the p-toluenesulfonate group, and subsequent rearrangement. nih.gov The study computed the energy barriers for different potential pathways, successfully explaining the observed product ratios. For example, in the reaction with piperidine, two competing pathways were analyzed, with calculated transition state energy barriers of 6.07 kcal/mol and 4.81 kcal/mol, indicating a preference for one path over the other. nih.gov

Computational methods have also been applied to understand other complex transformations. The reaction of aryl methanesulfonates with sodium hydride to form sulfone-sulfonates has been proposed to proceed through mechanisms involving single electron transfer (SET), with the likelihood of this pathway increasing as the sulfonate ester's LUMO (Lowest Unoccupied Molecular Orbital) becomes lower in energy. cdnsciencepub.com Similarly, computational results have helped formulate pathways for the formation of intermediate sulfide-sulfonate esters in the trithioorthoformate reaction. cdnsciencepub.com

The solvolysis of substituted propyl benzenesulfonates, such as 1-phenyl-2-propyl benzenesulphonates, has been shown to proceed via two competitive pathways: a solvent-assisted pathway (kₛ) and an aryl-assisted pathway (kΔ). rsc.org Computational analysis, alongside experimental data, helps to characterize the transition states of these distinct mechanisms. The aryl-assisted pathway involves a bridged benzenium ion intermediate. rsc.org The structure of these transition states is influenced by the solvent and substituents, with studies indicating that the transition states in both methanol (B129727) (favoring kₛ) and hexafluoropropan-2-ol (favoring kΔ) are strongly bound, with a relatively low degree of bond breaking. rsc.org

Table 1: Calculated Energy Barriers for the Reaction of N-Oxyimide p-Toluenesulfonate with Piperidine nih.gov

Reaction PathwayStepCalculated Energy Barrier (kcal/mol)
Pathway 1 (Attack at C15) Formation of Anionic Intermediate6.07
Lossen Rearrangement5.41
Pathway 2 (Attack at C12) Formation of Anionic Intermediate4.81
Lossen Rearrangement3.17

Molecular Docking Studies of p-Toluenesulfonate Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how ligands, such as derivatives of p-toluenesulfonate, might interact with biological macromolecules like proteins or nucleic acids. These studies can predict binding affinity and mode, guiding the synthesis of more potent and selective inhibitors.

Several studies have utilized molecular docking to evaluate the biological potential of molecules containing the p-toluenesulfonate moiety or synthesized using p-toluenesulfonic acid as a catalyst.

One study investigated the interaction of sulfonic esters of N-hydroxyimides with Human Leukocyte Elastase (HLE), a serine protease involved in inflammatory processes. nih.gov The p-toluenesulfonate reactant itself was docked into the active site of HLE (PDB: 1EAT), exhibiting a free binding energy of -6.548 kcal/mol, which was comparable to the rearranged product molecules, indicating a reasonable binding affinity. nih.gov

In another research area, derivatives of dicoumarol, synthesized using p-toluenesulfonic acid as a catalyst, were evaluated for their antimicrobial activity. tandfonline.comtandfonline.com Molecular docking studies were performed on these compounds against the DNA gyrase of E. coli and Mycobacterium tuberculosis CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in sterol biosynthesis. The results suggested that the synthesized compounds could act as effective inhibitors at these target sites. tandfonline.comtandfonline.com Similarly, cocrystals of pyrazinamide (B1679903) with p-toluenesulfonic acid (PZTSA) were docked against a mycobacterium tuberculosis target, suggesting potential inhibitory activity. researchgate.net

The versatility of p-toluenesulfonic acid as a catalyst has enabled the synthesis of various heterocyclic compounds that have subsequently been evaluated via molecular docking. preprints.org For example, new GABA-A agonist derivatives were synthesized using p-toluenesulfonic acid, and docking studies were performed to investigate their binding interactions at the allosteric benzodiazepine (B76468) site of the GABA-A receptor. brieflands.com Furthermore, macrocyclic derivatives of betulin, an anti-HIV agent, have been synthesized using pyridinium (B92312) p-toluenesulfonate (PPTS) in one of the deprotection steps. openmedicinalchemistryjournal.com These derivatives were designed as HIV-1 maturation inhibitors, targeting the Gag CA-SP1 cleavage site. openmedicinalchemistryjournal.com

These examples highlight the role of molecular docking in assessing the therapeutic potential of p-toluenesulfonate derivatives and other compounds synthesized using toluenesulfonic acid-based reagents. The calculated binding energies and predicted interactions provide valuable insights for rational drug design.

Table 2: Molecular Docking Results for Selected p-Toluenesulfonate Derivatives

Derivative/CompoundBiological TargetPDB CodePredicted Binding Affinity (kcal/mol)Source
Sulfonic ester of N-hydroxyimideHuman Leukocyte Elastase1EAT-6.548 nih.gov
Dicoumarol DerivativesDNA gyrase, M. tuberculosis CYP51-- tandfonline.comtandfonline.com
Pyrazinamide-p-toluenesulfonic acid (PZTSA) cocrystalMycobacterium tuberculosis type II-- researchgate.net

Advanced Topics and Interdisciplinary Research Areas

Environmental and Sustainable Chemistry Considerations in Synthesis and Application

The synthesis and application of propyl p-toluenesulfonate and related sulfonate esters are increasingly being scrutinized through the lens of green and sustainable chemistry. Traditional synthesis methods often involve the use of hazardous reagents and generate significant waste, prompting research into more environmentally benign alternatives.

A common method for synthesizing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of an amine base. eurjchem.com However, this can be inefficient and environmentally problematic. To address these issues, researchers have developed greener protocols. One such approach utilizes recyclable ionic liquids as both solvents and nucleophilic reagents, which can improve reaction efficiency and simplify the process. acs.org Another environmentally friendly method involves the use of aqueous bases and greener solvents, which has been shown to produce various sulfonate esters in good to excellent yields. nih.gov Electrosynthesis has also emerged as a sustainable alternative, enabling the synthesis of aryl sulfonate esters from sodium arenesulfinates and phenols without the need for external oxidants. nih.govresearchgate.net

The use of p-toluenesulfonic acid (p-TSA) as a catalyst is a cornerstone of many green esterification reactions. geneonline.com It is considered an efficient, inexpensive, and readily available catalyst for various organic transformations. geneonline.comresearchgate.net Ultrasound-assisted synthesis using p-TSA as a catalyst has been shown to produce esters with good yields in short reaction times under mild conditions, reducing energy consumption. geneonline.com Furthermore, advancements in catalyst design, such as the use of deep eutectic solvents like choline (B1196258) chloride/p-toluenesulfonic acid, offer an enthalpy-driven pathway for certain reactions, highlighting the potential for energy-efficient processes. mdpi.com

The focus on sustainability extends to the entire lifecycle of these compounds, including their disposal. Proper disposal methods, such as incineration in licensed chemical destruction plants with flue gas scrubbing, are crucial to prevent environmental contamination. google.com The development of purification methods that allow for the recycling of solvents further contributes to the green credentials of p-toluenesulfonate chemistry. acs.org

Interactive Table: Comparison of Synthesis Methods for Sulfonate Esters

Synthesis MethodKey FeaturesEnvironmental ConsiderationsReference(s)
Conventional Method Alcohol + Sulfonyl Chloride + Amine BaseUse of potentially hazardous reagents and solvents. eurjchem.com
Ionic Liquid Protocol Recyclable ionic liquids as solvent and reagent.Eliminates need for additional solvents, recyclable. acs.org
Aqueous Base Method Use of aqueous bases and greener solvents.Reduced use of hazardous organic solvents. nih.gov
Electro-oxidation Electro-oxidation of sodium arenesulfinates and phenols.Avoids the use of external chemical oxidants. nih.govresearchgate.net
Ultrasound-assisted Synthesis p-TSA catalyst with ultrasound irradiation.Shorter reaction times, mild conditions, reduced energy use. geneonline.com

Toxicological and Genotoxicological Research Aspects of Sulfonate Esters

Sulfonate esters, particularly those derived from lower alcohols, are a class of compounds that have garnered significant attention from toxicological and genotoxicological researchers due to their potential to interact with biological macromolecules.

These esters are recognized as potential alkylating agents, which means they can introduce an alkyl group into other molecules. semanticscholar.org This reactivity is the basis for their potential genotoxicity, as they can alkylate DNA. acs.orgmdpi.compnrjournal.com Such DNA damage can lead to mutations and chromosomal aberrations, which are underlying causes of cancer. mdpi.compnrjournal.comenovatia.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for the presence of sulfonate esters as impurities in pharmaceutical products, often based on the Threshold of Toxicological Concern (TTC) concept. chrom-china.comnih.govnih.gov

It is important to distinguish between genotoxicity and mutagenicity. While all mutagens are genotoxic, not all genotoxic substances are mutagenic. service.gov.uk Genotoxicity refers to any damage to the genetic material within a cell, whereas mutagenicity specifically relates to the induction of permanent changes in the DNA sequence (mutations). service.gov.uk

Investigation of Genotoxic Mechanisms in Cellular Systems

The genotoxic mechanism of sulfonate esters is primarily attributed to their ability to act as alkylating agents towards DNA. semanticscholar.org Research has shown that these compounds can cause DNA damage, leading to cellular responses aimed at repairing this damage. nih.gov The specific type of DNA alkylation can influence the biological outcome. For instance, O-alkylation of guanine (B1146940) is considered mutagenic, while N-methylation is more associated with clastogenic effects (causing chromosomal breaks). semanticscholar.org

Studies using cellular systems, such as cultured mouse lymphoma cells (L5178Y), have been instrumental in investigating these mechanisms. nih.govacs.org The micronucleus test, performed on such cells, is a key assay for detecting chromosomal damage. An increase in the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division, is an indicator of genotoxic effects. nih.govacs.org Research has shown that many sulfonic acid esters induce the formation of micronuclei in these cell systems, confirming their genotoxic potential. nih.govacs.org

Assessment of Mutagenic Potential in Research Models

The mutagenic potential of sulfonate esters is extensively studied using various research models, with the bacterial reverse mutation assay, commonly known as the Ames test, being a primary tool. nih.govacs.orgresearchgate.net This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his⁻). The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine (his⁺) and grow on a histidine-free medium. acs.org

A significant number of sulfonate esters have tested positive in the Ames test, indicating they are direct-acting base-pair mutagens. acs.orgresearchgate.net Studies have demonstrated that most sulfonic acid esters can cause at least a two-fold increase in the number of revertant colonies compared to control groups, confirming their mutagenic activity. nih.gov The potency of these compounds as mutagens can vary depending on their specific chemical structure. researchgate.net For example, isopropyl methanesulfonate (B1217627) is considered a particularly potent mutagen in both the Ames test and in vivo micronucleus assays. researchgate.net

Advanced Materials Science Applications of p-Toluenesulfonate Derivatives

Derivatives of p-toluenesulfonic acid play a crucial role in the development of advanced materials, particularly in the fields of microelectronics and conducting polymers. The unique chemical properties of the p-toluenesulfonate (tosylate) group make it a valuable component in these high-technology applications.

Role in Chemical-Amplification Photoresists

In the fabrication of integrated circuits, photolithography is a key process used to pattern semiconductor wafers. Chemically amplified photoresists (CARs) are a critical class of materials used in modern photolithography, enabling the creation of smaller and more complex circuit designs. These resists rely on a catalytic chain reaction initiated by a photoacid generator (PAG). mdpi.com

p-Toluenesulfonate derivatives are utilized in CARs, often as part of the PAG or as "acid amplifiers." acs.orgresearchgate.net When exposed to light (such as deep ultraviolet or extreme ultraviolet radiation), the PAG generates a small amount of a strong acid, typically p-toluenesulfonic acid. mdpi.comresearchgate.net This acid then catalyzes a cascade of chemical reactions within the resist polymer, leading to a change in its solubility in a developer solution. mdpi.com

Certain 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates have been synthesized to act as acid amplifiers. researchgate.net These compounds can autocatalytically generate more p-toluenesulfonic acid in the presence of an initial acid seed, thereby enhancing the photosensitivity of the resist system. researchgate.net This amplification effect allows for the use of lower exposure doses, which is crucial for high-throughput manufacturing. researchgate.net The thermal stability and acid-generating efficiency of these tosylate-based compounds are key parameters in their design and application. researchgate.net

Doping of Conducting Polymers with p-Toluenesulfonate Anions

Conducting polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Polyaniline (PANI) and polypyrrole (PPy) are two of the most extensively studied conducting polymers. awardspace.usicevirtuallibrary.comimim.pl The conductivity of these polymers can be dramatically increased through a process called doping, which involves the introduction of charge carriers into the polymer backbone.

The p-toluenesulfonate anion (pTS⁻) is a widely used dopant for both PANI and PPy. google.comawardspace.usicevirtuallibrary.comimim.plnih.govosti.govtandfonline.comaip.orgchemrxiv.orgresearchgate.net During the synthesis of the polymer, p-toluenesulfonic acid or its salts are incorporated into the reaction mixture. google.comosti.govaip.orgacs.org The pTS⁻ anions act as counter-ions to the positive charges (polarons) created on the polymer chains, thereby increasing the number of mobile charge carriers and enhancing electrical conductivity. awardspace.usicevirtuallibrary.comosti.gov

The use of p-toluenesulfonate as a dopant has been shown to significantly improve the properties of conducting polymers. For instance, doping PANI with p-toluenesulfonic acid can increase its electrical conductivity by several orders of magnitude. acs.orgnih.gov In the case of PPy, pTS⁻ doping not only enhances conductivity but can also improve the material's electrochemical stability and influence its morphology, leading to more porous structures that are beneficial for applications such as sensors and supercapacitors. google.comtandfonline.comaip.org Research has demonstrated that p-toluenesulfonate-doped polypyrrole can exhibit high charge capacity and stability, making it a promising material for energy storage devices like sodium-ion batteries. icevirtuallibrary.comnih.gov

Interactive Table: Applications of p-Toluenesulfonate Derivatives in Materials Science

Application AreaSpecific Role of p-ToluenesulfonateKey BenefitsReference(s)
Chemical-Amplification Photoresists Component of Photoacid Generators (PAGs) and Acid AmplifiersGenerates catalytic acid upon exposure to light, enhances photosensitivity. acs.orgresearchgate.net
Conducting Polymers (PANI, PPy) Dopant Anion (pTS⁻)Increases electrical conductivity, improves electrochemical stability, influences morphology. google.comawardspace.usicevirtuallibrary.comimim.plnih.govosti.govtandfonline.comaip.orgnih.gov

Nonlinear Optical (NLO) Materials Studies Involving p-Toluenesulfonate Salts

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in optical frequency conversion, high-speed information processing, and photonics has led to considerable interest in organic crystals. scirp.orgmdpi.com Salts incorporating the p-toluenesulfonate (tosylate) anion have been a subject of study in this domain due to their potential to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). mdpi.com

Organic NLO materials are valued for their large macroscopic nonlinearities, high packing densities, and excellent long-term orientational and photochemical stabilities. mdpi.com The combination of a suitable organic cation with a counter-anion like p-toluenesulfonate can result in crystals with high second-order optical nonlinearity. mdpi.com

A notable example is p-Toluidine p-toluenesulfonate (PTPT) , an organic NLO crystal grown by the slow evaporation technique. scirp.orgresearchgate.net Studies on PTPT single crystals have demonstrated their excellent transparency in the entire visible region, with a lower cutoff wavelength of 290 nm, which is a desirable characteristic for NLO applications. scirp.org Investigations into its optical, mechanical, and electrical properties have confirmed its SHG efficiency, making it a promising material for optoelectronics and photonics. scirp.orgresearchgate.net The material's NLO behavior is attributed to its favorable optical and dielectric properties. scirp.org

Another significant crystal is 2-Amino-5-nitropyridinium-toluenesulfonate (2A5NPT) , which has been synthesized and grown into large single crystals. acs.org This material exhibits high SHG efficiency, as determined by powder tests with Nd:YAG laser radiation. acs.org Theoretical calculations for 2A5NPT have shown a high first-order hyperpolarizability, further indicating its potential as an NLO material. acs.org

The benchmark for many organic NLO crystals is 4-N,N-dimethylamino-4,-N,-methyl-stilbazolium tosylate (DAST) , known for its exceptionally large second-order nonlinear optical susceptibilities. mdpi.com Research has shown that other p-toluenesulfonate salts, through careful molecular design, can achieve off-diagonal second-order nonlinear optical coefficient (d) values that are estimated to be about twice as large as those of DAST. mdpi.com

Table 1: Investigated p-Toluenesulfonate Salts for NLO Applications

Compound Name Abbreviation Key Findings Reference
p-Toluidine p-toluenesulfonate PTPT Excellent transparency in the visible region, confirmed SHG efficiency. scirp.orgresearchgate.net
2-Amino-5-nitropyridinium-toluenesulfonate 2A5NPT High SHG efficiency and high calculated first-order hyperpolarizability. acs.org
4-N,N-dimethylamino-4,-N,-methyl-stilbazolium tosylate DAST A benchmark NLO crystal with large second-order nonlinear optical susceptibilities. mdpi.com
o-Phenylenediaminium p-toluenesulfonate PTOP Reported NLO properties have been questioned due to potential sample degradation.

Emerging Research Frontiers and Future Directions

The utility of this compound and related p-toluenesulfonate compounds extends beyond established applications, with several emerging frontiers in research and technology.

One of the most significant areas is in medicinal chemistry and drug synthesis . A chiral building block, (R)-2-[bis(2-propyl)phosphonomethoxy]propyl]-p-toluenesulfonate , is a crucial precursor in the synthesis of Tenofovir, a widely used antiviral medication. frontiersin.org This underscores the importance of p-toluenesulfonate derivatives in creating complex, stereospecific pharmaceutical compounds. The development of new synthetic routes and applications for such building blocks remains an active area of research.

In the field of materials science , p-toluenesulfonic acid, the parent acid of this compound, is being explored for the design of advanced polymer networks . Recent research has demonstrated the use of a covalently blocked p-toluenesulfonic acid as a photo-latent catalyst. unileoben.ac.at This allows for the on-demand activation of dynamic bond exchanges in polymers, leading to the development of self-healing materials with controlled and efficient repair capabilities. unileoben.ac.at This innovative approach opens up possibilities for creating more durable and sustainable materials for a variety of technological applications.

Green chemistry and sustainable processes represent another promising frontier. Deep eutectic solvents (DESs) based on p-toluenesulfonic acid have been investigated as environmentally friendly alternatives to conventional organic solvents. mdpi.com Specifically, a DES formed from tetrabutylphosphonium (B1682233) bromide and p-toluenesulfonic acid has shown high efficiency in extracting nitrogen compounds from fuel oil, a process known as denitrogenation. mdpi.com This research points towards the potential of p-toluenesulfonate-based systems in developing cleaner industrial processes.

The field of organic synthesis continues to find new uses for p-toluenesulfonates. Studies on the Lossen rearrangement of p-toluenesulfonates of N-oxyimides have shown their utility in synthesizing novel non-protein amino acid derivatives. frontiersin.orgresearchgate.net This reaction pathway provides access to a diverse range of molecules with potential applications in biochemistry and pharmacology. researchgate.net

Finally, the role of this compound as a potential genotoxic impurity in active pharmaceutical ingredients (APIs) necessitates ongoing research in analytical chemistry . thermofisher.com Because p-toluenesulfonic acid is often used in drug manufacturing, there is a risk of forming residual alkyl p-toluenesulfonates like the propyl ester. thermofisher.com Consequently, the development of highly sensitive and accurate analytical methods, such as HPLC-UV, for the detection and quantification of these impurities at trace levels is a critical area of future research to ensure drug safety. thermofisher.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of propyl p-toluenesulfonate in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. The mobile phase typically consists of a water-acetonitrile gradient, and quantification is achieved by comparing peak areas against a standard solution of p-toluenesulfonic acid monohydrate (0.5 mg/mL in water) . Gas chromatography-mass spectrometry (GC-MS) can supplement HPLC for identifying volatile impurities. Ensure calibration with certified reference materials (CRMs) to minimize systematic errors .

Q. How should researchers safely handle this compound in laboratory experiments?

  • Methodological Answer : Follow OSHA and EPA guidelines for sulfonate esters. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, wash affected areas with water for ≥15 minutes and seek medical evaluation if irritation persists . Conduct reactions in fume hoods to avoid inhalation risks, and store the compound in airtight containers away from moisture .

Q. What synthetic routes are optimal for producing this compound with high yield?

  • Methodological Answer : The esterification of p-toluenesulfonyl chloride with propanol in anhydrous pyridine at 0–5°C achieves yields >85%. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (3:1) solvent system. Post-synthesis, purify the product via recrystallization from ethanol to remove unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity and counterion effects. For example, in polar aprotic solvents (e.g., DMF), the tosyl group acts as a better leaving group due to stabilization of the transition state. Validate conflicting data by replicating experiments under standardized conditions (e.g., 25°C, inert atmosphere) and using kinetic studies (e.g., Eyring plots) to compare activation parameters . Cross-validate results with NMR spectroscopy (¹H and ¹³C) to confirm intermediate structures .

Q. What experimental designs are suitable for evaluating the genotoxic potential of this compound?

  • Methodological Answer : Use in vivo assays such as the rat Pig-a mutation test. Administer a single dose (e.g., 50 mg/kg body weight) and analyze peripheral blood samples for mutant erythrocytes using flow cytometry with HIS49 antibodies. Compare mutant frequencies (MF) against negative controls, with a 2-fold increase in MF indicating genotoxicity . Complement with in vitro Ames tests (S. typhimurium strains TA98/TA100) to assess mutagenicity in prokaryotic systems .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity (RH) for 6 months. Analyze degradation products via LC-MS and quantify hydrolytic breakdown using kinetic modeling (Arrhenius equation). Store samples in amber glass vials with desiccants (e.g., silica gel) to minimize hydrolysis. Data from such studies show <5% degradation at 25°C/dry conditions over 12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.